5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one is an organic compound with a complex structure that includes both amino and benzoxazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-aminobenzoic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazinone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazinone derivatives.
Scientific Research Applications
5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
- 4-Amino-2-(4-aminophenyl)benzoxazinone
Uniqueness
5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazinone ring system and amino groups make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
64983-62-6 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-amino-2-(4-aminophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H11N3O2/c15-9-6-4-8(5-7-9)13-17-11-3-1-2-10(16)12(11)14(18)19-13/h1-7H,15-16H2 |
InChI Key |
RBIGCDPYZHIHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(OC2=O)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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